molecular formula C7H8N2O3 B1467894 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione CAS No. 1478126-83-8

7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B1467894
CAS No.: 1478126-83-8
M. Wt: 168.15 g/mol
InChI Key: RTOCALLBHPIPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The IUPAC name for this compound is 1,5,7,8-tetrahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives has been reported in the literature . For instance, a study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . Another study reported a one-pot reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol under heating or ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C7H8N2O3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 168.15 . It is stored at room temperature .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, closely related to the compound of interest, is highlighted by their broader synthetic applications and bioavailability. The review covered synthetic pathways for developing substituted derivatives through one-pot multicomponent reactions using diverse catalysts, including organocatalysts, metal catalysts, and green solvents. This emphasis on catalytic innovation underscores the versatility of pyranopyrimidines in drug development and synthetic chemistry Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023, ACS Omega.

Biological Applications

Pyrimidine derivatives, a category encompassing the compound , have been extensively studied for their biological and medicinal properties. From serving as optical sensors due to their ability to form coordination and hydrogen bonds, pyrimidine derivatives are applicable in developing sensing materials with significant biological implications Gitanjali Jindal & N. Kaur, 2021, Coordination Chemistry Reviews. Furthermore, they exhibit a range of pharmacological effects including antioxidants, antibacterial, and anti-inflammatory activities, indicating their potential in designing new therapeutic agents H. Rashid et al., 2021, RSC Advances.

Anticancer Potential

The pyrimidine ring, foundational to the studied compound, is a critical component in the DNA and RNA structures, making it a significant entity in anticancer research. Pyrimidine-based scaffolds have demonstrated cell-killing effects through various mechanisms, highlighting their potential in cancer treatment. The review of patent literature on pyrimidine-based anticancer agents underscores the heterocycle's prominence in current research R. Kaur et al., 2014, Recent Patents on Anti-Cancer Drug Discovery.

Synthetic Versatility and Reactivity

The synthesis and reactivity of diketopyrrolopyrroles, bearing structural resemblance to pyranopyrimidines, demonstrate the wide-ranging applications of these compounds from high-quality pigments to fluorescence imaging. The review on diketopyrrolopyrroles’ synthesis, reactivity, and optical properties underscores the potential of pyranopyrimidine derivatives in various fields, including material science and bioimaging M. Grzybowski & D. Gryko, 2015, Advanced Optical Materials.

Biochemical Analysis

Biochemical Properties

7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The inhibition of CDK2 by this compound leads to cell cycle arrest, which is beneficial in cancer treatment as it prevents the proliferation of cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, thereby reducing tumor growth . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest at the G1 phase . Furthermore, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. The compound also affects metabolic flux by altering the levels of key metabolites involved in cell proliferation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tumor tissues, which enhances its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .

Properties

IUPAC Name

1,5,7,8-tetrahydropyrano[4,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOCALLBHPIPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 2
Reactant of Route 2
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 3
Reactant of Route 3
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 4
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 5
Reactant of Route 5
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 6
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.